molecular formula C15H23Cl2NO B1466541 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220030-49-8

2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1466541
CAS No.: 1220030-49-8
M. Wt: 304.3 g/mol
InChI Key: AUGBULDBAWKVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-[2-(2-chloro-4-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-2-12-6-7-15(14(16)11-12)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGBULDBAWKVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that has attracted attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23Cl2NOC_{15}H_{23}Cl_2NO. The compound features a piperidine ring substituted with a chloro-ethylphenoxy group , which enhances its solubility and biological activity. The hydrochloride form further increases its aqueous solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The key mechanisms include:

  • Receptor Modulation : The compound is believed to interact with receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake. This interaction may be particularly relevant for treating conditions such as depression and anxiety.
  • Enzyme Inhibition : Preliminary research suggests that it may inhibit enzymes involved in neurotransmitter metabolism, potentially enhancing levels of key neurotransmitters like serotonin and norepinephrine.

Biological Effects

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Studies have shown that the compound can modulate neurotransmitter systems, which may contribute to its potential use in treating neurological disorders.
  • Antidepressant Activity : The compound's ability to enhance serotonin levels suggests potential antidepressant effects, warranting further investigation into its efficacy in clinical settings.
  • Anxiolytic Properties : Given its interaction with CNS receptors, there is potential for anxiolytic effects, making it a candidate for anxiety disorder treatments.

Case Studies

Several case studies have explored the application of this compound in various therapeutic contexts:

  • Study on Depression Models : In animal models of depression, administration of the compound resulted in significant improvements in behavioral tests, indicating its potential as an antidepressant agent.
  • Anxiety Disorder Trials : Clinical trials assessing the anxiolytic effects of the compound showed promising results, with participants reporting reduced anxiety levels compared to placebo groups.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
NeuropharmacologicalModulation of neurotransmitter systems
AntidepressantIncreased serotonin levels
AnxiolyticReduced anxiety levels in clinical trials

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.